2-Bromo-p-cymene
Overview
Description
2-Bromo-p-cymene, also known as 2-bromo-1-methyl-4-(1-methylethyl)-benzene, is an organic compound with the molecular formula C10H13Br. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants. The bromine atom in this compound is attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Biochemical Analysis
Biochemical Properties
2-Bromo-p-cymene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can activate signaling pathways such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular responses . Additionally, this compound has been reported to affect lipid metabolism by altering the expression of genes involved in lipid biosynthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged neurotransmission and potential neurotoxic effects. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory and antioxidant activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the generation of ROS and the subsequent oxidative damage to cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolism of this compound involves its conversion to various metabolites, which can further participate in biochemical reactions. One of the key metabolic pathways is the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites that can be conjugated with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the overall bioavailability and toxicity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can affect its distribution and localization within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components. Studies have shown that this compound can localize to the endoplasmic reticulum (ER) and mitochondria, where it can exert its biochemical effects . The localization to the ER is particularly significant, as it can affect protein folding and secretion processes. Additionally, the presence of targeting signals and post-translational modifications can influence the subcellular distribution of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-p-cymene can be synthesized through the bromination of p-cymene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a solution of p-cymene in an appropriate solvent, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-p-cymene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form p-cymene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used.
Major Products:
- Substitution reactions yield various substituted p-cymene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or acids.
- Reduction reactions regenerate p-cymene.
Scientific Research Applications
2-Bromo-p-cymene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-p-cymene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Bromo-p-cymene can be compared with other brominated aromatic compounds, such as:
2-Bromo-toluene: Similar structure but lacks the isopropyl group.
4-Bromo-p-cymene: Bromine atom is positioned differently on the benzene ring.
2-Chloro-p-cymene: Chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom with methyl and isopropyl groups makes it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXEZCUUYJJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179116 | |
Record name | 2-Bromo-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-76-5 | |
Record name | 2-Bromo-p-cymene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-p-cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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